Snap-tmr

SNAP-tag labeling kinetics leaving group chemistry second-order rate constant

Snap-tmr (synonyms: SNAP-TMR, BG-TMR, SNAP-Cell® TMR-Star, CP-TMR) is a cell-permeable, tetramethylrhodamine-conjugated substrate that covalently labels SNAP-tag fusion proteins via an irreversible benzyltransfer reaction at a reactive cysteine residue. The compound belongs to the self-labeling protein tag (SLP) substrate class and is supplied commercially as the single-isomer 6-carboxytetramethylrhodamine chloropyrimidine derivative (NEB catalog #S9105S) with excitation/emission maxima of 554/580 nm, an extinction coefficient of 89 mM⁻¹cm⁻¹, and a covalent labeling rate constant of 15.5 × 10³ M⁻¹s⁻¹.

Molecular Formula C38H34N8O5
Molecular Weight 682.7 g/mol
Cat. No. B14764951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSnap-tmr
Molecular FormulaC38H34N8O5
Molecular Weight682.7 g/mol
Structural Identifiers
SMILESCN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)NCC5=CC=C(C=C5)COC6=NC(=NC7=C6NC=N7)N)C(=O)[O-]
InChIInChI=1S/C38H34N8O5/c1-45(2)24-10-13-27-30(16-24)51-31-17-25(46(3)4)11-14-28(31)32(27)29-15-23(9-12-26(29)37(48)49)35(47)40-18-21-5-7-22(8-6-21)19-50-36-33-34(42-20-41-33)43-38(39)44-36/h5-17,20H,18-19H2,1-4H3,(H4-,39,40,41,42,43,44,47,48,49)
InChIKeyFBUWGJIZADLAIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Snap-tmr (SNAP-Cell TMR-Star) – Quantified Technical Baseline for Procurement of TMR-Based SNAP-Tag Substrates


Snap-tmr (synonyms: SNAP-TMR, BG-TMR, SNAP-Cell® TMR-Star, CP-TMR) is a cell-permeable, tetramethylrhodamine-conjugated substrate that covalently labels SNAP-tag fusion proteins via an irreversible benzyltransfer reaction at a reactive cysteine residue . The compound belongs to the self-labeling protein tag (SLP) substrate class and is supplied commercially as the single-isomer 6-carboxytetramethylrhodamine chloropyrimidine derivative (NEB catalog #S9105S) with excitation/emission maxima of 554/580 nm, an extinction coefficient of 89 mM⁻¹cm⁻¹, and a covalent labeling rate constant of 15.5 × 10³ M⁻¹s⁻¹ . It enables specific, wash-free fluorescent labeling of intracellular and cell-surface SNAP-tag fusions in live or fixed cells and is compatible with standard rhodamine/Texas Red filter sets .

Why SNAP-Tag TMR Substrates Cannot Be Interchanged Without Quantitative Performance Consequence


Although SNAP-tag substrates share a common benzylguanine or chloropyrimidine reactive warhead, substitution across leaving-group chemistries (BG vs. CP), fluorophore scaffolds (TMR vs. Si-rhodamine vs. 505-Star), and isomer purity (single 6-isomer vs. mixed 5/6-isomer) produces measurable divergence in three procurement-relevant dimensions: second-order labeling rate constants, fluorescence brightness (product of extinction coefficient × quantum yield), and cell permeability [1]. The commercial TMR-Star substrate (CP-TMR) exhibits a covalent labeling rate constant of 15.5 × 10³ M⁻¹s⁻¹—approximately 5% slower than the BG-TMR(6) variant—yet delivers superior cell permeability that is essential for intracellular live-cell applications [2]. These quantitative offsets mean that selecting a substrate solely by fluorophore color without considering leaving-group chemistry and validated rate data risks under-labeling, increased background, or incompatibility with the experimental model system.

Snap-tmr Quantitative Evidence Guide – Head-to-Head and Cross-Study Differential Data vs. Closest Comparators


BG-TMR(6) vs. CP-TMR(6): 5% Higher Second-Order Labeling Rate Constant for the Benzylguanine Leaving Group

In a direct stopped-flow kinetic comparison under identical buffer conditions, the benzylguanine variant BG-TMR(6) exhibited a second-order rate constant (k) of 114,706 (±5,082) M⁻¹s⁻¹, compared to 109,278 (±3,338) M⁻¹s⁻¹ for the chloropyrimidine variant CP-TMR(6) [1]. This represents a ~5.0% rate advantage for BG-TMR(6) when both substrates react with SNAP-tag protein. Critically, both variants share identical spectral properties (λex 555 nm, λem 577 nm, lifetime 2.2 ns when protein-bound), meaning the kinetic difference is attributable solely to leaving-group chemistry and not to fluorophore photophysics [1].

SNAP-tag labeling kinetics leaving group chemistry second-order rate constant BG vs CP

SNAP-Cell TMR-Star vs. SNAP-Cell 647-SiR: Comparable Brightness but Distinct Spectral Window and Quantum Yield Trade-Off

According to NEB's authoritative spectral properties chart, SNAP-Cell TMR-Star exhibits brightness values of 24.92–40.94 (depending on measurement condition: free dye vs. protein-bound vs. denatured), an extinction coefficient of 89 mM⁻¹cm⁻¹, and a quantum yield ranging from 0.28 (free) to 0.46 (protein-bound) . In comparison, SNAP-Cell 647-SiR shows brightness of 39, extinction coefficient of 100 mM⁻¹cm⁻¹, and quantum yield of 0.39 . While 647-SiR offers superior far-red emission (λem 661 nm) for reduced autofluorescence and deeper tissue penetration, TMR-Star provides a ~18% higher protein-bound quantum yield (0.46 vs. 0.39) and operates in the widely accessible 554/580 nm channel compatible with the majority of confocal and widefield microscopy systems without specialized far-red detectors .

fluorescence brightness quantum yield spectral orthogonality SNAP-tag substrate selection

SNAP-tag vs. HaloTag7: Two Orders of Magnitude Slower Labeling Kinetics with Rhodamine Substrates Defines the Tag System Selection Boundary

A systematic kinetic study by Wilhelm et al. (2021) demonstrated that HaloTag7 reaches near diffusion-limited labeling rate constants with certain rhodamine substrates, which are more than two orders of magnitude higher than those of SNAP-tag for the corresponding substrates [1]. Specifically, the reaction of HaloTag7 with CA–TMR yields a k_app of approximately 1.88 × 10⁷ M⁻¹s⁻¹, approximately 160-fold faster than SNAP-tag with CP–TMR (k_app ≈ 1.51 × 10⁵ M⁻¹s⁻¹ for SNAPf-tag) [2]. SNAP-tag rate constants are, however, less sensitive to label structure—varying within a narrow range—whereas HaloTag7 rate constants span six orders of magnitude across commonly used substrates [1].

self-labeling protein tag kinetics HaloTag7 vs SNAP-tag rate constant comparison live-cell labeling speed

Cell-Permeable (SNAP-Cell) vs. Cell-Impermeable (SNAP-Surface) TMR Substrates: Binary Permeability Classification Determines Intracellular vs. Surface-Restricted Labeling

NEB's substrate classification systematically distinguishes cell-permeable (SNAP-Cell) from cell-impermeable (SNAP-Surface) TMR substrates. SNAP-Cell TMR-Star (CP-TMR) is documented as cell-permeable, achieving intracellular and cell-surface labeling, whereas SNAP-Surface substrates (e.g., SNAP-Surface 549, Alexa Fluor 546) are restricted to extracellular epitopes only . A 2022 Nature Communications study further demonstrated that installation of a sulfonate group on the benzylguanine or the dye scaffold converts BG-TMR into the cell-impermeable SBG-TMR variant, which yields brighter and cleaner surface-restricted labeling of GLP1R-SNAP islets compared to BG-TMR (n = 12 islets, 3 animals for SBG-TMR; n = 16 islets, 3 animals for BG-Sulfo549) [1].

cell permeability intracellular labeling surface labeling SNAP-Cell vs SNAP-Surface

Snap-tmr Best-Fit Research and Industrial Application Scenarios Based on Quantitative Evidence


Live-Cell Pulse-Chase Protein Turnover Assays Requiring Rapid Covalent Saturation

For pulse-chase experiments quantifying protein half-lives in living cells, the BG-TMR(6) variant's second-order rate constant of 114,706 M⁻¹s⁻¹ (5% faster than CP-TMR(6) at 109,278 M⁻¹s⁻¹) minimizes the pulse-labeling duration required for complete SNAP-tag saturation [1]. This is critical when the protein of interest has a short half-life and incomplete labeling during the pulse window would confound turnover calculations. The TMR spectral channel (554/580 nm) allows simultaneous imaging with GFP-tagged reference proteins using standard two-color microscopy setups.

Intracellular SNAP-Tag Fusion Protein Imaging in Standard Rhodamine Microscopy Channels

SNAP-Cell TMR-Star (CP-TMR) is the procurement-optimized choice when intracellular access is required and the imaging system is equipped with standard TRITC/Cy3 filter cubes. Its cell permeability (validated in BY-2 cells with intracellular signal >0.4 a.u. at 1 min) enables labeling of cytosolic, nuclear, and organellar SNAP-tag fusions without permeabilization reagents [2]. The brightness of 34.71–40.94 and protein-bound quantum yield of 0.46 provide sufficient signal for epifluorescence, confocal, and super-resolution STED imaging (depletion at 775 nm) with resolution demonstrated down to 40 nm for vimentin and microtubule-associated protein 2 [3].

Orthogonal Two-Color SNAP/CLIP-Tag Multiplexing with TMR and Far-Red Channels

When two proteins must be simultaneously tracked in the same live cell, SNAP-Cell TMR-Star (554/580 nm) can be paired orthogonally with CLIP-Cell substrates or with SNAP-Cell 647-SiR (645/661 nm) for spectrally resolved dual labeling [2]. The ~18% higher protein-bound quantum yield of TMR-Star (0.46) compared to 647-SiR (0.39) recommends TMR-Star for the lower-abundance protein target in the pair, maximizing signal from the limiting fluorophore while using 647-SiR for the more abundant species where its lower quantum yield is compensated by copy number .

Surface-Restricted Receptor Labeling in Intact Tissue (Comparator-Guided Decision)

For experiments requiring exclusive labeling of plasma membrane receptors in intact tissue, standard BG-TMR should be compared against SBG-TMR (cell-impermeable sulfonated variant) prior to procurement. A 2022 Nature Communications study showed that SBG-TMR yields brighter and cleaner surface labeling of GLP1R-SNAP islets compared to BG-TMR, with the sulfonate modification reducing nonspecific intracellular accumulation [4]. Users requiring intracellular labeling should retain SNAP-Cell TMR-Star; those needing surface-only labeling should procure the SNAP-Surface or SBG variant to avoid intracellular background that would otherwise be subtracted computationally.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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